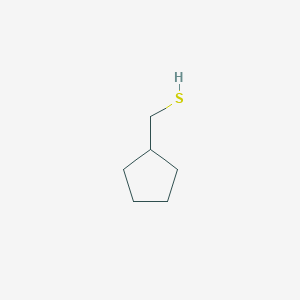

Cyclopentylmethanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLUJTHFXFVJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293871 | |

| Record name | Cyclopentanemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6053-79-8 | |

| Record name | Cyclopentanemethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylmethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopentylmethanethiol

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing Cyclopentylmethanethiol primarily involve the nucleophilic substitution of a cyclopentylmethyl halide or the conversion of cyclopentylmethanol. These routes are valued for their reliability and use of accessible reagents.

From Cyclopentylmethyl Halides : This is a direct approach utilizing a strong sulfur nucleophile in a classic SN2 reaction. libretexts.orglibretexts.org

With Sodium Hydrosulfide (B80085) (NaSH) : The reaction of a primary alkyl halide like cyclopentylmethyl bromide with NaSH is a straightforward method to form the thiol. ias.ac.inchemistrysteps.com A significant challenge is the potential for the newly formed thiolate anion to react with a second molecule of the alkyl halide, producing dicyclopentylmethyl sulfide (B99878) as a byproduct. libretexts.orglibretexts.org To minimize this, a large excess of sodium hydrosulfide is typically employed. chemistrysteps.com

With Thiourea (B124793) : A widely used alternative that avoids the formation of sulfide byproducts involves a two-step process. libretexts.orgias.ac.in First, the cyclopentylmethyl halide reacts with thiourea to form a stable, intermediate alkylisothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the pure thiol. libretexts.orgchemistrysteps.com This method is particularly effective for primary halides. ias.ac.in

From Cyclopentylmethanol : Alcohols are not suitable for direct SN2 reactions as the hydroxyl group is a poor leaving group. Therefore, the alcohol must first be activated. The Mitsunobu reaction is a powerful method for this conversion. organic-chemistry.org

Mitsunobu Reaction : This reaction converts a primary alcohol, such as cyclopentylmethanol, into a variety of functional groups, including thioesters, using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov When thioacetic acid is used as the nucleophile, a thioacetate (B1230152) intermediate is formed. Subsequent hydrolysis of the thioester yields the final thiol product. Typically, 1.5 equivalents of both the phosphine (B1218219) and the azodicarboxylate are used relative to the alcohol precursor. organic-synthesis.com

The following table summarizes the common precursor and reagent pairings for the synthesis of this compound.

Table 1: Precursor and Reagent Pairings| Precursor | Sulfur Reagent | Key Stoichiometric Consideration |

|---|---|---|

| Cyclopentylmethyl Halide | Sodium Hydrosulfide (NaSH) | Large excess of NaSH is used to prevent sulfide byproduct formation. chemistrysteps.com |

| Cyclopentylmethyl Halide | Thiourea ((NH₂)₂C=S) | Typically used in slight excess, followed by a stoichiometric amount of base for hydrolysis. |

| Cyclopentylmethanol | Thioacetic Acid (CH₃COSH) | Requires stoichiometric triphenylphosphine and an azodicarboxylate (e.g., DIAD). organic-synthesis.com |

The choice of solvent and the control of temperature are crucial for optimizing the yield and purity of this compound.

For Alkyl Halide Routes :

When using sodium hydrosulfide, alcoholic solvents such as ethanol (B145695) are commonly employed, often under reflux conditions to ensure the reaction goes to completion. ias.ac.in

The reaction of an alkyl halide with thiourea is also typically carried out in an alcohol solvent like ethanol. libretexts.org The subsequent hydrolysis of the isothiouronium salt is performed in an aqueous basic solution.

For Alcohol Conversion (Mitsunobu Reaction) :

The Mitsunobu reaction requires anhydrous conditions to prevent side reactions. Tetrahydrofuran (THF) is the most common solvent. organic-synthesis.com The reaction is typically initiated at a reduced temperature (0 °C) during the dropwise addition of the azodicarboxylate, after which the mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. organic-synthesis.com

The reaction conditions for these established synthetic routes are summarized below.

Table 2: Typical Reaction Conditions for Thiol Synthesis| Synthetic Route | Typical Solvent(s) | Temperature Regime |

|---|---|---|

| Halide + NaSH | Ethanol | Reflux |

| Halide + Thiourea | Step 1: EthanolStep 2: Aqueous Base | Step 1: RefluxStep 2: Room Temperature or gentle heating |

| Alcohol + Mitsunobu Reagents | Tetrahydrofuran (THF) | 0 °C to Room Temperature organic-synthesis.com |

To enhance reaction efficiency, particularly in biphasic systems, catalytic methods can be employed.

Phase-Transfer Catalysis (PTC) is a valuable technique for reactions where the reactants are soluble in two immiscible phases, such as an organic halide in an organic solvent and an inorganic salt like NaSH in an aqueous or solid phase. dalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the nucleophile (hydrosulfide anion) from the aqueous/solid phase into the organic phase. dalalinstitute.comtandfonline.com This allows the nucleophile to react with the cyclopentylmethyl halide. This catalytic approach can lead to faster reaction rates, milder conditions, and improved yields by increasing the effective concentration of the nucleophile in the organic phase where the reaction occurs. dalalinstitute.com

Advanced Synthetic Strategies

While established routes are effective for producing the parent compound, advanced strategies are necessary when dealing with more complex substrates or when specific stereochemical outcomes are desired.

For the synthesis of the unsubstituted this compound, regioselectivity is inherently controlled by the choice of a precursor like cyclopentylmethyl bromide, which has only one possible site for substitution.

However, in the context of a more complex molecule containing a cyclopentylmethyl moiety alongside other functional groups, chemoselectivity becomes paramount. The goal is to selectively form the thiol without affecting other reactive sites. The established methods offer good chemoselectivity:

The thiourea method is highly selective for primary and secondary halides, and does not typically react with other functional groups like esters or ketones under standard conditions.

The Mitsunobu reaction is highly chemoselective for primary and secondary alcohols. It can be performed on molecules with a wide variety of other functional groups without protection, making it a powerful tool for late-stage functionalization in the synthesis of complex molecules.

This compound itself is an achiral molecule. Asymmetric synthesis becomes relevant when producing chiral derivatives, for instance, where the cyclopentane (B165970) ring is substituted.

The Mitsunobu reaction is a key tool for asymmetric synthesis because it proceeds with a predictable and clean inversion of stereochemistry at the reacting carbon center, following an SN2 mechanism. organic-chemistry.orgnih.gov If one begins with an enantiomerically pure chiral alcohol, the Mitsunobu reaction will produce the corresponding thiol derivative with the opposite stereochemical configuration. For example, the synthesis of a chiral substituted this compound derivative can be achieved with high stereochemical fidelity starting from the corresponding chiral substituted cyclopentylmethanol. This makes it an invaluable method for the synthesis of optically active sulfur-containing compounds. nih.gov

The table below illustrates the principle of asymmetric synthesis via the Mitsunobu reaction for a hypothetical chiral derivative.

Table 3: Asymmetric Synthesis via Stereoinversion| Chiral Precursor Example | Reagents | Chiral Product Example | Stereochemical Outcome |

|---|---|---|---|

| (R)-2-methylcyclopentylmethanol | 1. PPh₃, DIAD, CH₃COSH2. NaOH, H₂O | (S)-(2-methylcyclopentyl)methanethiol | Inversion of configuration at the chiral center. |

Electrochemical Synthesis Methods for this compound and Analogues

While direct electrochemical synthesis of this compound is not extensively documented, analogous electrochemical methods for the formation of carbon-sulfur bonds and the synthesis of thiols offer viable and environmentally conscious alternatives to traditional chemical routes. These methods often proceed under mild conditions and can offer high selectivity.

One promising electrochemical approach for the synthesis of alkyl thiols, and by extension this compound, is the electrocatalytic reduction of disulfides . This method involves the cleavage of the sulfur-sulfur bond in a disulfide precursor, such as dicyclopentylmethyl disulfide, to yield two equivalents of the corresponding thiol. This reaction is typically carried out in an electrochemical cell. nih.govchemistryviews.org

The process utilizes a catalytic system, often involving a transition metal complex like vitamin B12, which facilitates the electron transfer required for the reduction. The reaction is conducted in an undivided electrochemical cell under an inert atmosphere to prevent oxidation of the resulting thiol. A common setup includes a zinc anode and a graphite (B72142) cathode, with a phosphate (B84403) buffer as the electrolyte. nih.govchemistryviews.org The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can further enhance the efficiency of the process. nih.gov

Another potential, though less direct, electrochemical route involves the formation of C-S bonds from abundant precursors . Research has demonstrated the feasibility of electrocatalytically coupling carbon dioxide (CO2) and sulfite (B76179) (SO3^2-) on copper-based heterogeneous catalysts to form C-S bonds. While this has been primarily applied to the synthesis of sulfonates, the fundamental principle of electrochemically driven C-S bond formation could potentially be adapted for the synthesis of thiols from appropriate starting materials.

The following table outlines typical experimental conditions for the electrocatalytic reduction of a model dialkyl disulfide to its corresponding thiol, which can be considered analogous to the synthesis of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Electrochemical Cell | Undivided cell | nih.govchemistryviews.org |

| Anode | Zinc (Zn) | nih.gov |

| Cathode | Graphite | nih.gov |

| Catalyst | Vitamin B12 (Cobalt center) | nih.gov |

| Electrolyte | Potassium phosphate buffer | nih.gov |

| Additive | Ethylenediaminetetraacetic acid (EDTA) | nih.gov |

| Atmosphere | Inert (e.g., Nitrogen) | nih.gov |

| Conversion | Good to excellent | nih.gov |

Optimization of Reaction Parameters in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of unwanted byproducts. This section discusses key strategies for achieving these goals.

Yield Enhancement Strategies

A common and effective method for synthesizing alkyl thiols is the nucleophilic substitution reaction between an alkyl halide (e.g., cyclopentylmethyl bromide) and a sulfur nucleophile. To enhance the yield of the desired thiol, the choice of the sulfur reagent is critical.

While sodium hydrosulfide can be used, a significant drawback is the potential for the newly formed thiol to act as a nucleophile and react with another molecule of the alkyl halide, leading to the formation of a dialkyl sulfide as a major byproduct. libretexts.orgmasterorganicchemistry.compearson.com A superior strategy to circumvent this issue is the use of thiourea as the sulfur source. rsc.orgresearchgate.netias.ac.inarkat-usa.orgresearchgate.net

The reaction proceeds in a two-step, one-pot process. First, the alkyl halide reacts with thiourea to form a stable S-alkylisothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the desired thiol. This method significantly improves the selectivity and yield of the primary thiol. ias.ac.inarkat-usa.org

Factors that can be optimized to further enhance the yield include:

Reaction Temperature: The initial reaction with thiourea and the subsequent hydrolysis are often carried out at elevated temperatures to ensure complete reaction.

Base Concentration: The concentration of the base used for hydrolysis (e.g., sodium hydroxide) needs to be carefully controlled to ensure complete conversion of the isothiouronium salt without promoting side reactions.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

The following table presents a comparison of yields for the synthesis of an analogous alkyl thiol from an alkyl bromide using both sodium hydrosulfide and thiourea, highlighting the superior yield obtained with the latter.

| Sulfur Reagent | Alkyl Halide | Reaction Conditions | Yield of Thiol | Reference |

|---|---|---|---|---|

| Sodium Hydrosulfide | 1-Bromobutane | Ethanol, Reflux | Moderate | libretexts.org |

| Thiourea | 1-Bromobutane | 1. Reaction with thiourea in ethanol, Reflux 2. Hydrolysis with aq. NaOH | Excellent (e.g., >80%) | researchgate.netarkat-usa.org |

Mitigation of Side Reactions and Byproduct Formation

The primary side reaction in the synthesis of thiols from alkyl halides is the formation of the corresponding dialkyl sulfide . As mentioned previously, this occurs when the thiolate anion, formed from the desired thiol, attacks another molecule of the alkyl halide.

The use of thiourea is the most effective strategy to mitigate this side reaction. By forming the stable S-alkylisothiouronium salt, the concentration of free thiolate in the reaction mixture is kept to a minimum until the final hydrolysis step, thus preventing the subsequent SN2 reaction that leads to sulfide formation.

Other strategies to minimize byproduct formation include:

Stoichiometry Control: Using a slight excess of the sulfur nucleophile can help to ensure that the alkyl halide is fully consumed, reducing the chance of it reacting with the product thiol.

Reaction Time: Careful monitoring of the reaction progress can prevent prolonged reaction times at elevated temperatures, which could potentially lead to decomposition or other side reactions.

The main byproduct to consider in the synthesis of this compound via nucleophilic substitution is dicyclopentylmethyl sulfide.

| Desired Product | Primary Side Product | Formation Mechanism | Mitigation Strategy | Reference |

|---|---|---|---|---|

| This compound | Dicyclopentylmethyl sulfide | SN2 reaction of cyclopentylmethanethiolate with cyclopentylmethyl halide | Use of thiourea as the sulfur nucleophile | ias.ac.inarkat-usa.org |

Purification Techniques and Purity Assessment Methodologies

Following the synthesis of this compound, purification is necessary to remove any unreacted starting materials, byproducts, and residual reagents. The purity of the final product must then be rigorously assessed.

Purification Techniques:

For a volatile and relatively low-boiling compound like this compound, distillation is a primary and effective purification method. rochester.eduscribd.com Simple or fractional distillation can be employed to separate the thiol from less volatile impurities. For higher boiling thiols or those that are sensitive to thermal decomposition, vacuum distillation is preferred. rochester.edu

Column chromatography on silica (B1680970) gel can also be used for purification, particularly for removing non-volatile impurities or for separating the thiol from byproducts with different polarities.

Purity Assessment Methodologies:

A combination of chromatographic and spectroscopic techniques is typically used to assess the purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile compounds and assessing purity. nih.govnih.gov The retention time of the compound provides a measure of its identity, while the peak area can be used to quantify its purity. Mass spectrometry provides structural information based on the fragmentation pattern of the molecule. libretexts.orglibretexts.orgyoutube.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5 or similar non-polar capillary column | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Temperature | 250 °C | researchgate.net |

| Oven Program | Initial temperature 40-50 °C, ramp to 150-250 °C | researchgate.net |

| Detector | Mass Spectrometer (Electron Impact ionization) | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of thiols, often after derivatization to improve detection. nih.govacs.orgnih.govunipd.it Reverse-phase chromatography with a C18 column is commonly employed.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reverse-phase column | nih.gov |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium acetate) and organic modifier (e.g., methanol (B129727) or acetonitrile) | |

| Detector | Fluorescence or UV-Vis detector | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compound and assessing its purity. rsc.orgrsc.orgdocbrown.infoyoutube.com The chemical shifts and coupling patterns of the protons and carbons are characteristic of the molecule's structure. Impurities will give rise to additional signals in the spectra.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -SH | ~1.3 (t) |

| -CH₂-SH | ~2.5 (q) | |

| Cyclopentyl-CH- | ~1.9-2.0 (m) | |

| Cyclopentyl-CH₂- | ~1.2-1.8 (m) | |

| ¹³C NMR | -CH₂-SH | ~28 |

| Cyclopentyl-CH- | ~45 | |

| Cyclopentyl-CH₂- (adjacent to CH) | ~33 | |

| Cyclopentyl-CH₂- | ~25 |

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of an alkyl thiol, with common fragments arising from the loss of the thiol group (-SH), cleavage of the bond between the cyclopentyl ring and the methylene (B1212753) group, and fragmentation of the cyclopentyl ring itself. libretexts.orglibretexts.orgyoutube.com

| m/z | Possible Fragment |

|---|---|

| 116 | [M]⁺ (Molecular Ion) |

| 83 | [M - SH]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

| 47 | [CH₂SH]⁺ |

Chemical Reactivity and Transformation of Cyclopentylmethanethiol

Fundamental Reaction Pathways of the Thiol Moiety

The thiol group (-SH) is the primary center of reactivity in Cyclopentylmethanethiol. Its chemistry is characterized by oxidation, reduction (desulfurization), and nucleophilic reactions after deprotonation.

Oxidation Reactions and Disulfide Formation

The oxidation of thiols is a fundamental transformation that leads to the formation of a disulfide bond (S-S). This reaction involves the coupling of two thiol molecules with the removal of two hydrogen atoms. For this compound, this results in the formation of bis(cyclopentylmethyl) disulfide. This conversion is a redox reaction where the sulfur atom is oxidized. libretexts.orgepa.gov

A variety of oxidizing agents and conditions can be employed to achieve this transformation, offering a range of selectivities and efficiencies. The choice of reagent can be critical to avoid over-oxidation to sulfonic acids. biolmolchem.com The reaction can be performed in both organic and aqueous media, and the rate can be influenced by solvent, temperature, and the presence of a base. nih.gov

Common methods for the oxidation of primary thiols like this compound are summarized in the table below.

| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Air / O₂ | Base-catalyzed (e.g., NaOH), sometimes in the presence of metal catalysts (e.g., Au nanoparticles on CeO₂) | Environmentally benign ("green") method, but can be slow. Metal catalysis enhances reaction rates. | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | Often used with an acid catalyst like HI or HBr. | Effective for a wide range of aromatic and aliphatic thiols, providing good to excellent yields. | biolmolchem.com |

| Elemental Sulfur (S₈) | Catalyzed by NaOH and ethoxylated alcohols. | Provides near-quantitative yields of disulfides from primary alkanethiols with minimal contamination by higher polysulfides. | tandfonline.com |

| Iodine (I₂) | In a basic solution (e.g., with NaHCO₃) in a solvent like methanol (B129727) or dichloromethane. | A mild and common laboratory method for disulfide formation. |

The general reaction is as follows:

2 R-SH + [O] → R-S-S-R + H₂O (where R = Cyclopentylmethyl)

Reduction Processes of this compound

While thiols are considered the reduced form relative to disulfides, the term "reduction" in the context of a thiol often refers to the complete removal of the sulfur atom, a process known as desulfurization. This reductive cleavage of the carbon-sulfur bond transforms this compound into methylcyclopentane (B18539).

This process is highly significant in industrial applications, such as the hydrodesulfurization (HDS) of fossil fuels to remove sulfur impurities. researchgate.net Several reagents are effective for the desulfurization of alkanethiols.

Raney Nickel: This is a classic and highly effective reagent for desulfurization. The reaction involves the hydrogenolysis of the C-S bond on the surface of the nickel catalyst. However, it is not very chemoselective and will also reduce other functional groups like alkenes. researchgate.net

Molybdenum-based Catalysts: In industrial HDS, catalysts like molybdenum disulfide (MoS₂) are used at high temperatures and pressures of hydrogen gas.

Hydrides: Certain hydride reagents, such as lithium aluminum hydride, have been shown to be effective in cleaving C-S bonds, including those in thiols.

R-SH + 2[H] → R-H + H₂S (where R = Cyclopentylmethyl)

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol hydrogen of this compound is weakly acidic and can be removed by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding cyclopentylmethanethiolate anion. This thiolate is an excellent nucleophile due to the high polarizability and charge of the sulfur atom.

This nucleophilic character allows the thiolate to participate in Sₙ2 reactions with various electrophiles, most commonly alkyl halides. youtube.comchemguide.co.ukwikipedia.org This reaction, known as S-alkylation, is a reliable method for forming thioethers (sulfides).

The reaction proceeds as follows:

Deprotonation: R-SH + Base → R-S⁻ + Base-H⁺

Nucleophilic Attack: R-S⁻ + R'-X → R-S-R' + X⁻ (where R = Cyclopentylmethyl, R' = an alkyl group, and X = a halide)

The thiolate can attack a wide range of electrophiles, making it a versatile intermediate for introducing the cyclopentylmethylthio group into other molecules.

Cyclopentyl Ring Modifications and Functionalization

The cyclopentyl moiety of this compound is essentially an alkane and exhibits the characteristic reactivity of cycloalkanes, which is generally limited to more forcing conditions compared to the thiol group.

Functionalization Reactions of the Cyclopentyl Moiety

Introducing functional groups onto the saturated cyclopentyl ring typically requires overcoming the inertness of its C-H bonds. Common strategies include radical reactions and catalytic C-H activation.

Free-Radical Halogenation: This is a classic method for functionalizing alkanes. The reaction of this compound with a halogen (e.g., Br₂) under UV light or with N-bromosuccinimide (NBS) would lead to the substitution of a hydrogen atom on the cyclopentyl ring with a halogen. This reaction is typically not very selective and would produce a mixture of constitutional isomers, with substitution occurring at the C1, C2, and C3 positions of the ring. The thiol group would likely need to be protected (e.g., as a thioether or disulfide) to prevent oxidation by the halogen.

Catalytic Oxidation: Modern methods involve the use of metal catalysts to promote the oxidation of C-H bonds. For instance, manganese(III) complexes have been used to catalyze the oxidation of cyclohexane (B81311) and methylcyclohexane (B89554) to alcohols and ketones. mdpi.com Applying such a system to this compound could potentially introduce a hydroxyl or carbonyl group onto the ring, again likely resulting in a mixture of isomers.

Ring-Opening and Ring-Expansion Reactions of Cyclopentyl Derivatives

The cyclopentane (B165970) ring is relatively stable due to low angle and torsional strain. However, under specific catalytic conditions, it can undergo cleavage or rearrangement.

Ring-Opening Reactions: In petrochemical reforming processes, methylcyclopentane is converted to acyclic alkanes (like n-hexane and iso-hexane) through catalytic ring-opening. researchgate.net This process typically occurs at high temperatures over precious metal catalysts such as platinum (Pt), rhodium (Rh), or iridium (Ir). researchgate.netfigshare.com Subjecting this compound to similar conditions would likely cause the C-C bonds within the ring to break, leading to various isomers of sulfur-containing hexanes, although competing desulfurization might also occur.

Ring-Expansion Reactions: The expansion of a cyclopentyl ring to a more stable cyclohexyl ring is a known transformation, often driven by the formation of a carbocation on a carbon atom attached to the ring. wikipedia.org A classic example is the Tiffeneau–Demjanov rearrangement. For a derivative of this compound, a hypothetical sequence could involve converting the thiol to an amine (cyclopentylmethanamine), followed by diazotization with nitrous acid. The resulting unstable diazonium salt would decompose to form a primary carbocation, which could then trigger the migration of a C-C bond from the ring, expanding it to a cyclohexyl cation. Subsequent reaction with water would yield a cyclohexyl-containing alcohol.

Advanced Reaction Mechanisms

The reactivity of this compound, a primary alkyl thiol, is largely dictated by the chemistry of its sulfhydryl (-SH) group. The sulfur atom's high polarizability, the relative weakness of the S-H bond, and the presence of lone pair electrons make it a versatile participant in a variety of advanced reaction mechanisms, including radical processes, nucleophilic additions, and rearrangements of its derivatives.

The radical chemistry of this compound is centered on the facile generation of the cyclopentylmethanethiyl radical (C₅H₉CH₂S•). This occurs through the homolytic cleavage of the sulfur-hydrogen bond, which is significantly weaker than a typical carbon-hydrogen bond. wikipedia.org The S-H bond dissociation energy for similar alkyl thiols is approximately 87 kcal·mol⁻¹, facilitating radical formation. researchgate.net

Formation of the Thiyl Radical: The initiation of radical reactions involving this compound typically involves hydrogen-atom abstraction from the thiol group by another radical species (A•). This process is highly efficient and can be initiated by thermal or photochemical methods, often using a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org

Reaction: C₅H₉CH₂SH + A• → C₅H₉CH₂S• + AH

Thiyl radicals can be generated rapidly by reaction with highly reactive radicals such as the hydroxyl radical (HO•). wikipedia.orgnih.gov Peroxyl radicals, however, react at a much slower rate. wikipedia.orgresearchgate.netnih.gov

| Radical Species | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|

| Hydroxyl Radical (HO•) | 6.8 x 10⁹ | wikipedia.org |

| Hydrogen Atom (H•) | 1.7 x 10⁹ | nih.gov |

| Alkoxyl Radical (Me₃CO•) | 6.6 x 10⁷ | nih.gov |

| Carbon-centered Radical (Me₂C•H) | 6.7 x 10⁶ | nih.gov |

| Peroxyl Radical (R₂CHOO•) | 4.2 x 10³ | wikipedia.orgresearchgate.net |

Key Reactions of the Cyclopentylmethanethiyl Radical:

Dimerization: Two thiyl radicals can couple to form a disulfide, dicyclopentylmethyl disulfide. This is a common termination step in radical reactions. wikipedia.orgReaction: 2 C₅H₉CH₂S• → C₅H₉CH₂S-SCH₂C₅H₉

Thiol-Ene Reaction: The cyclopentylmethanethiyl radical can add across a carbon-carbon double bond (an ene) in an anti-Markovnikov fashion. wikipedia.org This is a highly efficient and synthetically useful reaction that proceeds via a radical chain mechanism, forming a thioether. wikipedia.orgnih.gov

Addition: C₅H₉CH₂S• + R₂C=CR₂ → C₅H₉CH₂S-CR₂-C•R₂

Chain Transfer: C₅H₉CH₂S-CR₂-C•R₂ + C₅H₉CH₂SH → C₅H₉CH₂S-CR₂-CHR₂ + C₅H₉CH₂S•

This process is fundamental to certain types of polymerizations and bioconjugation strategies. wikipedia.orgnih.gov

While this compound itself does not undergo addition reactions in the manner of unsaturated compounds, its sulfur atom is highly nucleophilic, and its conjugate base, the cyclopentylmethanethiolate anion (C₅H₉CH₂S⁻), is an even more potent nucleophile. libretexts.orgmasterorganicchemistry.com These species readily participate in reactions that can be classified as nucleophilic additions or substitutions.

Nucleophilicity of Thiols and Thiolates: Thiols are more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com This means they are more readily deprotonated to form the thiolate anion. Thiolates are excellent nucleophiles, even stronger than the corresponding alkoxides, and are considered soft nucleophiles. masterorganicchemistry.comnih.govnih.gov This high nucleophilicity allows them to react efficiently with a wide range of electrophiles. libretexts.orglibretexts.orgyoutube.com

| Property | Alkyl Thiol (R-SH) | Alkyl Alcohol (R-OH) | Reason for Difference |

|---|---|---|---|

| Acidity (pKa) | ~10-11 | ~16-18 | S-H bond is weaker and S is larger, stabilizing the negative charge of the conjugate base. masterorganicchemistry.com |

| Nucleophilicity | More Nucleophilic | Less Nucleophilic | Sulfur is larger, more polarizable, and its valence electrons are held less tightly. libretexts.orgrsc.org |

| Basicity of Conjugate Base | Weaker Base | Stronger Base | Thiolates are the conjugate bases of stronger acids. masterorganicchemistry.com |

Key Nucleophilic Reactions:

Michael Addition: As a soft nucleophile, the cyclopentylmethanethiolate anion readily adds to the β-carbon of α,β-unsaturated carbonyl compounds in a conjugate or 1,4-addition (Michael addition). rsc.orgresearchgate.net This reaction is highly efficient for forming carbon-sulfur bonds.

Sₙ2 Reactions: this compound and its thiolate are excellent nucleophiles for Sₙ2 reactions with alkyl halides, leading to the formation of thioethers (sulfides). masterorganicchemistry.comlibretexts.orgchemistrysteps.com The thiolate is particularly effective, and because it is a weak base, it minimizes competing elimination (E2) reactions that can be problematic with more basic alkoxides. masterorganicchemistry.comchemistrysteps.com

Epoxide Ring-Opening: The thiolate can open epoxide rings via an Sₙ2 mechanism, attacking the less sterically hindered carbon to yield a β-hydroxy thioether. youtube.com

Reactions with Electrophiles: The sulfur atom in this compound can also act as a nucleophile, attacking various electrophiles. For instance, sulfides (thioethers), which can be formed from the thiol, react with alkyl halides to yield ternary sulfonium (B1226848) salts. libretexts.orglibretexts.org

Simple saturated alkyl thiols like this compound are not prone to direct rearrangement. However, intermediates and derivatives formed from the thiol can undergo synthetically significant rearrangement reactions.

libretexts.orglibretexts.org-Sigmatropic Rearrangements: A key example involves the rearrangement of an allylic thioether, which can be synthesized from this compound. If cyclopentylmethanethiolate reacts with an allyl halide, it forms an allyl cyclopentylmethyl thioether. This species can potentially undergo a libretexts.orglibretexts.org-sigmatropic rearrangement, although this typically requires specific structural features or activation.

A more synthetically useful variant is the desulfurative sigmatropic rearrangement of allylic disulfides. acs.org In this process, a thiol like this compound can react with an activated secondary or tertiary allylic disulfide. The resulting mixed disulfide, upon treatment with a phosphine (B1218219), undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement at room temperature to furnish a thioether. This process is notable for occurring under mild, electrophile-free conditions. acs.org

Conceptual Steps for a Desulfurative Rearrangement:

Disulfide Exchange: this compound reacts with an activated allylic disulfide (e.g., an allylic 2-pyridyl disulfide) to form an allyl cyclopentylmethyl disulfide intermediate.

Desulfurization and Rearrangement: Addition of a phosphine (e.g., triphenylphosphine) abstracts a sulfur atom, triggering a concerted libretexts.orglibretexts.org-sigmatropic rearrangement to form a rearranged allylic thioether.

This type of reaction highlights how intermediates derived from this compound can access complex chemical transformations not available to the parent thiol itself.

| Feature | Description |

|---|---|

| Reactant Type | Allylic disulfide intermediate formed from the parent thiol. acs.org |

| Key Reagent | A phosphine to induce desulfurization. acs.org |

| Mechanism | Concerted pericyclic libretexts.orglibretexts.org-sigmatropic shift. |

| Product | A rearranged allylic thioether. |

| Significance | Forms C-S bonds under mild conditions without the need for strong electrophiles. acs.org |

Derivatives and Analogues of Cyclopentylmethanethiol

Structural Modifications and Design Principles

The modification of Cyclopentylmethanethiol primarily revolves around the reactivity of the thiol group, which serves as a versatile handle for introducing a variety of functional groups. These modifications are guided by the principles of medicinal chemistry and material science to alter the compound's physicochemical properties and biological activity.

Alkylation and Acylation Strategies for this compound

Alkylation and acylation of the sulfur atom in this compound are fundamental strategies for creating a diverse library of derivatives. These reactions transform the thiol into a thioether or a thioester, respectively, thereby altering its polarity, lipophilicity, and chemical reactivity.

Alkylation of this compound typically proceeds via an SN2 mechanism, where the thiolate anion acts as a potent nucleophile. The reaction is generally carried out in the presence of a base to deprotonate the thiol, followed by the addition of an alkylating agent. A variety of bases and alkylating agents can be employed, leading to a wide range of thioether derivatives.

Commonly used bases include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent is also crucial and often depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used.

| Alkylating Agent | Product | Typical Reaction Conditions |

| Methyl iodide | Cyclopentylmethyl methyl sulfide (B99878) | K2CO3, Acetone, rt |

| Benzyl bromide | Benzyl cyclopentylmethyl sulfide | NaH, THF, 0 °C to rt |

| Ethyl bromoacetate | Ethyl 2-((cyclopentylmethyl)thio)acetate | NaOH, H2O/THF, rt |

Acylation of this compound results in the formation of thioesters. These reactions are typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The reaction can be performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. Thioesters are valuable intermediates in organic synthesis and can also exhibit interesting biological activities.

| Acylating Agent | Product | Typical Reaction Conditions |

| Acetyl chloride | S-(Cyclopentylmethyl) ethanethioate | Pyridine, CH2Cl2, 0 °C to rt |

| Benzoyl chloride | S-(Cyclopentylmethyl) benzothioate | Triethylamine, THF, rt |

| Acetic anhydride | S-(Cyclopentylmethyl) ethanethioate | DMAP (cat.), CH2Cl2, rt |

Halogenation and Heteroatom Incorporation in this compound Analogues

Halogenation of the cyclopentyl ring can be achieved through various methods, depending on the desired position of the halogen. Free-radical halogenation can lead to a mixture of products, while more specific methods may be required for regioselective halogenation. The presence of the sulfur-containing side chain can influence the regioselectivity of these reactions. For instance, direct halogenation of cyclopentane (B165970) hydrocarbons can be achieved using light as an initiator google.com. The process is applicable to chlorination, bromination, and iodination of organic compounds containing a cyclopentyl radical google.com.

Heteroatom Incorporation can be achieved by designing synthetic routes that start from precursors already containing the desired heteroatoms. For example, a cyclopentane ring with a nitrogen or oxygen atom can be synthesized and then the methanethiol (B179389) group can be introduced. Alternatively, functionalization of the cyclopentyl ring of this compound can be performed to introduce heteroatom-containing substituents.

Synthesis of Conformationally Restricted Analogues

Conformationally restricted analogues are designed to limit the number of accessible conformations of a molecule. This can lead to an increase in binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. For this compound, conformational restriction can be achieved by introducing rigid structural elements into the cyclopentyl ring or the side chain.

One approach is the synthesis of bicyclic or polycyclic analogues. For instance, incorporating the cyclopentane ring into a bicyclo[2.2.1]heptane or a bicyclo[3.3.0]octane system would significantly restrict its conformational freedom. The synthesis of such structures often involves multi-step sequences, including cycloaddition reactions or intramolecular cyclizations.

Another strategy is the introduction of double bonds or small rings within the cyclopentane moiety. While these modifications would lead to unsaturated or cyclopropyl-fused analogues, they would effectively lock the conformation of the five-membered ring. The synthesis of such analogues often requires specialized synthetic methodologies.

Structure-Reactivity Relationship Studies in Derived Compounds

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a compound influences its reactivity. For derivatives of this compound, these studies can provide valuable insights into their chemical stability, metabolic fate, and mechanism of action if they are designed as bioactive agents.

The electronic properties of substituents on the cyclopentyl ring can affect the acidity of the thiol proton and the nucleophilicity of the thiolate. Electron-withdrawing groups are expected to increase the acidity of the thiol, while electron-donating groups would have the opposite effect. The reactivity of the thiol group in Michael additions is also a subject of interest, as it is a common reaction in biological systems mdpi.com.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their observed reactivity or biological activity. These studies use computational models to identify key molecular descriptors that govern the compound's behavior.

| Compound | Structural Feature | Expected Effect on Reactivity |

| 4-Nitrothis compound | Electron-withdrawing nitro group | Increased thiol acidity |

| 4-Methoxythis compound | Electron-donating methoxy (B1213986) group | Decreased thiol acidity |

| Cyclopentylmethyl thioacrylate | Michael acceptor | Susceptible to nucleophilic attack |

Applications of Cyclopentylmethanethiol in Organic Synthesis and Materials Science

Cyclopentylmethanethiol as a Chemical Building Block

As a functionalized cyclopentane (B165970) derivative, this compound serves as a versatile building block in the synthesis of more complex molecules. Its structure, comprising a five-membered aliphatic ring and a reactive thiol group, allows for a range of chemical modifications.

Role in Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.govfiveable.me This approach involves the systematic and repetitive linking of various "building blocks" to generate a wide array of molecules that can be screened for biological activity. nih.gov Key techniques in combinatorial chemistry include solid-phase synthesis, where molecules are built on a solid support like a polymer bead, and split-and-mix synthesis, which allows for the exponential growth of a library's size. fiveable.me

While specific research detailing the use of this compound in large-scale combinatorial libraries is not extensively documented in the provided search results, its structure is amenable to such applications. As a building block, it could be incorporated into a synthesis workflow to introduce the cyclopentylmethyl moiety into a library of compounds. The thiol group provides a reactive handle for various coupling reactions. For instance, the thiol-thioester exchange reaction is a reversible reaction that has been used to generate dynamic combinatorial libraries of peptides. mdpi.com This suggests that this compound could potentially be used in similar dynamic systems.

The generation of compound libraries often focuses on scaffolds that can provide a diverse range of three-dimensional structures. Cyclopentane scaffolds, in general, are of interest in this field. For example, libraries based on 1,2,4-trisubstituted cyclopentane scaffolds have been synthesized to explore their potential as antibacterial agents. Furthermore, cyclopentitol has been used as a scaffold for creating natural product-like compound libraries for drug discovery. researchgate.net

Precursor for Advanced Organic Intermediates

The chemical reactivity of this compound makes it a potential precursor for a variety of advanced organic intermediates. The thiol (-SH) group is a versatile functional group that can undergo several types of transformations. While specific examples of advanced intermediates synthesized directly from this compound are not detailed in the provided search results, the general reactivity of thiols is well-established.

Thiols can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. They can also be oxidized to form disulfides, sulfinic acids, or sulfonic acids. Additionally, thiols can react with alkenes and alkynes via thiol-ene and thiol-yne reactions, which are efficient methods for carbon-sulfur bond formation. These reactions are often initiated by radicals or light (photochemical thiol-ene addition). researchgate.net

Catalytic Applications

The potential for this compound to be involved in catalytic processes is an area of scientific interest, although specific applications are not widely reported in the provided search results.

Organocatalysis and Metal-Catalyzed Transformations

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. mdpi.com This field has grown to become a third pillar of catalysis, alongside metal catalysis and biocatalysis. Combining transition metal catalysis with organocatalysis is an emerging research area that can lead to new chemical transformations. rsc.org

While there is no specific mention in the search results of this compound being used as an organocatalyst, thiols, in general, can play a role in certain catalytic systems. For instance, they can act as hydrogen bond donors or be deprotonated to form thiolates, which are strong nucleophiles.

In the realm of metal-catalyzed transformations, thiols and thiolates can act as ligands for metal centers. The interaction between a metal and a sulfur-containing ligand can influence the catalytic activity and selectivity of the metal complex. There is extensive research on transition metal-catalyzed reactions, but specific examples involving this compound as a ligand or substrate are not detailed in the provided search results.

Biocatalytic Transformations Involving this compound

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov This approach is valued for its high selectivity and environmentally friendly reaction conditions. Biocatalytic processes are being increasingly integrated into the synthesis of complex molecules. nih.gov

Specific biocatalytic transformations involving this compound are not documented in the provided search results. However, enzymes are known to catalyze a vast range of reactions involving sulfur-containing compounds. For example, some enzymes can catalyze the formation or cleavage of disulfide bonds, while others can modify thiol groups through oxidation or conjugation. In principle, enzymes could be identified or engineered to act on this compound for the synthesis of chiral compounds or other valuable products.

Integration into Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function. llnl.gov The synthesis and integration of molecular components are key to developing new materials with desired characteristics in areas such as electronics, energy, and biomedicine. llnl.govmdpi.com

The integration of this compound into functional materials is not specifically described in the provided search results. However, the thiol group is widely used for the surface modification and functionalization of materials. For example, thiols can form self-assembled monolayers on gold surfaces, providing a straightforward way to control surface properties. The thiol-ene "click" reaction is another powerful tool for covalently attaching thiol-containing molecules to materials that have alkene groups on their surface. This method is known for its high efficiency and mild reaction conditions.

Given these well-established methods, it is conceivable that this compound could be used to introduce the cyclopentylmethyl group onto the surface of various materials, thereby modifying their hydrophobicity, chemical reactivity, or other physical properties.

Polymeric Materials and Polymerization Precursors

The thiol group (-SH) of this compound allows it to participate in various polymerization reactions, making it a potential monomer for the synthesis of specialized polymers. One of the most prominent methods for incorporating thiols into polymers is through thiol-ene polymerization. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an alkene). Thiol-ene polymerization is considered a form of "click chemistry" due to its high efficiency, mild reaction conditions, and minimal byproducts. youtube.com

While direct studies on the polymerization of this compound are not extensively documented, its chemical structure suggests its suitability as a monomer in thiol-ene reactions. The process is typically initiated by light or heat in the presence of a radical initiator. youtube.com The cyclopentylmethyl group would introduce cyclic aliphatic side chains into the polymer backbone, which could influence the material's physical properties, such as its glass transition temperature and mechanical strength.

Furthermore, the synthesis of polythioesters can be achieved through the ring-opening polymerization of cyclic thioesters. nih.gov Although this compound is not a cyclic thioester itself, it can be used as a chain transfer agent in such polymerizations or be incorporated into polymer structures through other synthetic routes. The presence of sulfur in the polymer backbone, as in polythioesters, can enhance properties like refractive index and thermal stability.

The development of functional polymers is a significant area of materials science. nih.gov this compound can be used to synthesize functional polymer particles. For instance, it could be incorporated into oligomeric precursors that are then used to produce densely functionalized and potentially biodegradable polymer particles.

| Polymerization Technique | Role of this compound (Postulated) | Potential Polymer Properties |

| Thiol-Ene Polymerization | Monomer (with an alkene co-monomer) | Introduction of cyclic aliphatic side chains, influencing flexibility and thermal properties. |

| Polythioester Synthesis | Chain transfer agent or incorporated through other synthetic modifications | Enhanced refractive index and thermal stability. |

| Functional Polymer Particles | Component of oligomeric precursors | Production of functionalized and potentially biodegradable materials. |

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form larger, organized structures. mdpi.com Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. While specific host-guest complexes involving this compound are not widely reported, its molecular structure suggests potential for such interactions.

The cyclopentyl group can act as a hydrophobic guest that fits into the cavities of various host molecules, such as cyclodextrins. nih.govmdpi.comresearchgate.netnih.govmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating nonpolar molecules in aqueous solutions. The interaction between a guest molecule and a cyclodextrin (B1172386) is a dynamic equilibrium, and the stability of the resulting complex is influenced by the size and shape complementarity between the host and guest.

The formation of such host-guest complexes can be studied using techniques like fluorescence correlation spectroscopy. mdpi.com While adamantane-cyclodextrin complexes are more extensively studied, the principle of hydrophobic encapsulation would apply to the cyclopentyl moiety of this compound.

The thiol group of this compound also offers a site for further functionalization, allowing for its attachment to other molecules or surfaces. This could enable the creation of more complex supramolecular systems where the cyclopentyl group acts as a recognition element for a host molecule, leading to the self-assembly of larger structures.

| Host Molecule | Potential Interaction with this compound | Significance |

| Cyclodextrins | The cyclopentyl group can act as a hydrophobic guest within the cyclodextrin cavity. | Formation of inclusion complexes, potentially modifying the solubility and reactivity of this compound. |

| Other Macrocycles | The cyclopentyl group could potentially interact with other synthetic macrocyclic hosts with suitable cavity sizes. | Creation of novel supramolecular architectures with specific recognition properties. |

Nanomaterial Synthesis and Surface Functionalization

The thiol group of this compound has a strong affinity for the surfaces of noble metals, particularly gold. This property is extensively utilized in the functionalization of nanoparticles and the formation of self-assembled monolayers (SAMs) on metal surfaces. rsc.orgnih.govrsc.org

Self-Assembled Monolayers (SAMs):

When a gold surface is exposed to a solution of this compound, the thiol groups chemisorb onto the gold, forming a highly ordered single layer of molecules. These SAMs can be used to modify the surface properties of the metal, such as its wettability, adhesion, and resistance to corrosion. The cyclopentyl groups would form the outer surface of the monolayer, imparting a hydrophobic character to the gold substrate.

Functionalization of Nanoparticles:

This compound can be used to functionalize gold nanoparticles. nih.gov The thiol groups bind to the surface of the nanoparticles, creating a protective layer that prevents aggregation and enhances their stability in solution. The cyclopentyl groups on the surface of the functionalized nanoparticles can then be used to control their interactions with their environment. For instance, nanoparticles functionalized with thiols can be used in the development of sensors and drug delivery systems. nih.govmdpi.com

The functionalization of magnetic nanoparticles with thiol-containing molecules is another area of interest. mdpi.com These modified nanoparticles can be used in a variety of applications, including as platforms for polymerization reactions.

| Application | Role of this compound | Key Findings and Significance |

| Self-Assembled Monolayers (SAMs) | Forms a highly ordered monolayer on gold surfaces. | Modifies the surface properties of gold, such as hydrophobicity and inertness to protein adsorption. northwestern.edunorthwestern.edu |

| Gold Nanoparticle Functionalization | Stabilizes and functionalizes gold nanoparticles. | Prevents aggregation and allows for the control of nanoparticle surface chemistry for applications in sensing and biomedicine. |

| Magnetic Nanoparticle Modification | Surface functionalization of magnetic nanoparticles. | Creates a platform for further chemical reactions, such as polymerization, on the nanoparticle surface. mdpi.com |

Advanced Characterization and Spectroscopic Analysis of Cyclopentylmethanethiol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural determination of chemical compounds. By interacting with molecules using various forms of electromagnetic radiation, these techniques can probe molecular vibrations, electronic transitions, and the magnetic properties of atomic nuclei to construct a detailed molecular picture. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms. uobasrah.edu.iqresearchgate.net For cyclopentylmethanethiol, ¹H and ¹³C NMR spectra offer definitive proof of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The proton of the thiol group (-SH) typically appears as a triplet in the range of δ 1.2-1.6 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom are deshielded and resonate as a doublet around δ 2.5 ppm. The protons of the cyclopentyl ring produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2 and δ 2.1 ppm. The integration of these signals confirms the ratio of protons in the molecule. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the methylene group bonded to sulfur (-CH₂-S) is expected to appear around δ 35-45 ppm. The carbons of the cyclopentyl ring will show signals in the range of δ 25-35 ppm. Most ¹³C NMR spectra are acquired in a manner that suppresses proton coupling, resulting in each unique carbon atom appearing as a singlet. researchgate.netyoutube.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments. A COSY spectrum would show correlations between the -SH proton and the adjacent -CH₂- protons, as well as between the protons within the cyclopentyl ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| -SH | 1.2 - 1.6 | Triplet (t) | - |

| -C H₂-SH | 2.5 - 2.7 | Doublet (d) | 35 - 45 |

| Cyclopentyl -H | 1.2 - 2.1 | Multiplet (m) | 25 - 35 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. nih.govcardiff.ac.ukyoutube.com These two methods are complementary, as some molecular vibrations may be active in one technique but not the other. youtube.com

For this compound, the most characteristic absorption in the IR spectrum is the S-H stretching vibration, which appears as a weak but sharp band in the region of 2550–2600 cm⁻¹. researchgate.net The presence of this band is strong evidence for the thiol functional group. The C-S stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹, though it is often weak and can be difficult to assign definitively. The C-H stretching vibrations of the aliphatic cyclopentyl and methylene groups are observed as strong bands in the 2850–3000 cm⁻¹ region.

Raman spectroscopy is also highly effective for detecting the S-H and C-S bonds. The S-H stretching vibration gives rise to a distinct and easily identifiable signal, while the C-S stretching vibration often produces a stronger signal in the Raman spectrum than in the IR spectrum, aiding in its identification. researchgate.netrsc.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Frequency Range (cm⁻¹) | Intensity |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak (IR), Medium (Raman) |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| CH₂ Bend | IR, Raman | 1440 - 1480 | Medium |

| C-S Stretch | IR, Raman | 600 - 800 | Weak-Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. acs.orgacs.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (116.23 g/mol ).

The fragmentation pattern is highly informative. Common fragmentation pathways for aliphatic thiols include the cleavage of the C-S bond and the loss of the thiol group. acs.org Key fragments for this compound would include:

m/z 83: Loss of the sulfhydryl group (-SH) from the molecular ion [M-33]⁺.

m/z 69: Formation of the cyclopentyl cation [C₅H₉]⁺.

m/z 47: Formation of the thioformylmethyl radical cation [CH₂SH]⁺, resulting from cleavage of the bond between the cyclopentyl ring and the methylene group.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion and its fragments with high precision, allowing for the calculation of the elemental formula and unambiguous confirmation of the compound's identity. researchgate.netmdpi.com

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula |

| 116 | Molecular Ion [M]⁺ | [C₆H₁₂S]⁺ |

| 83 | [M - SH]⁺ | [C₆H₁₁]⁺ |

| 69 | [Cyclopentyl]⁺ | [C₅H₉]⁺ |

| 47 | [CH₂SH]⁺ | [CH₃S]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. masterorganicchemistry.comnih.gov Aliphatic thiols, such as this compound, lack extensive conjugation or chromophores that absorb strongly in the UV-Vis range. youtube.com They typically exhibit a weak absorption band deep in the UV region, around 220-240 nm. This absorption is attributed to the n → σ* electronic transition of the non-bonding electrons on the sulfur atom. While not a primary technique for detailed structural elucidation of this compound, it can be used for quantification, often after derivatization with a chromophoric reagent. rsc.org

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. tricliniclabs.com

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. chemrxiv.org In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification and quantification. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. thermofisher.comscripps.edunih.gov As the separated this compound elutes from the GC column, it is directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for the specific peak, providing definitive identification by matching the fragmentation pattern to known spectra. GC-MS is a powerful tool for both qualitative identification and quantitative analysis of this compound in complex mixtures. nih.gov

Table 4: Summary of Analytical Techniques and Their Applications

| Technique | Information Provided | Application for this compound |

| NMR Spectroscopy | Atomic connectivity, chemical environment of H and C atoms. | Confirms the carbon-hydrogen framework and the presence of the -CH₂SH group. |

| IR & Raman Spectroscopy | Presence of functional groups based on molecular vibrations. | Identifies the characteristic S-H and C-S bonds of the thiol group. |

| Mass Spectrometry | Molecular weight and structural fragments. | Confirms molecular weight and provides structural information via fragmentation patterns. |

| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores. | Limited structural information; primarily for quantification after derivatization. |

| GC-MS | Separation of volatile compounds and their identification. | Assesses purity and provides definitive identification based on retention time and mass spectrum. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

Principle and Application for this compound

In RP-HPLC, the stationary phase is nonpolar (commonly a C18-bonded silica), and the mobile phase is a polar solvent mixture. This compound, being a moderately nonpolar molecule due to its cyclopentyl ring and alkyl chain, will interact with the C18 stationary phase. Its retention time—the time it takes for the analyte to pass through the column—is influenced by the precise composition of the mobile phase. A higher proportion of organic solvent (like methanol (B129727) or acetonitrile) in the aqueous mobile phase will decrease the retention time, while a higher proportion of water will increase it.

Thiols can be challenging to detect directly with standard UV-Vis detectors due to their low chromophoric activity. Therefore, pre-column or post-column derivatization is often employed to attach a chromophoric or fluorophoric tag to the thiol group, significantly enhancing detection sensitivity. Reagents such as 4,4′-Dithiodipyridine (DTDP) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react specifically with the sulfhydryl group to yield a highly detectable product.

Hypothetical Research Findings

An analysis of this compound alongside other small-molecule thiols would likely show a retention time that correlates with its hydrophobicity. The presence of the five-membered ring would increase its retention time compared to linear thiols of similar molecular weight. The method would be sensitive enough to separate this compound from potential impurities, such as its corresponding disulfide or other synthesis byproducts.

| Compound | Hypothetical Retention Time (min) | Comments |

|---|---|---|

| Cysteine | 3.5 | Highly polar due to amino and carboxyl groups. Elutes early. |

| 1-Butanethiol | 8.2 | Linear C4 alkyl chain. |

| This compound | 12.5 | Increased hydrophobicity from the cyclopentyl group leads to longer retention. |

| 1-Hexanethiol | 14.8 | Longer linear C6 chain, more hydrophobic than this compound. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to separate components of a mixture, determine purity, and monitor reaction progress.

Principle and Application for this compound

TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. For a moderately nonpolar compound like this compound, a silica gel plate is appropriate. The separation is based on the differential partitioning of the compound between the polar stationary phase and the mobile phase.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. The Rf value is dependent on the polarity of the compound and the eluting power of the mobile phase. A nonpolar solvent system (e.g., high hexane (B92381) content) will result in a low Rf value for this compound, while a more polar system (e.g., with ethyl acetate (B1210297) or dichloromethane) will increase its Rf value.

Visualization of the separated spots is necessary as this compound is colorless. This can be achieved by viewing the plate under UV light (if the plate contains a fluorescent indicator) or by using a chemical stain. Stains that are effective for sulfur compounds include iodine vapor or a silver nitrate (B79036) solution, which reacts with the thiol group to produce a visible spot.

Hypothetical Research Findings

Testing this compound with various solvent systems would allow for the optimization of its separation from starting materials or byproducts. Its Rf value would be intermediate between highly nonpolar compounds (like alkanes) and more polar compounds (like alcohols).

| Mobile Phase (Solvent System) | Polarity | Expected Rf Value |

|---|---|---|

| 100% Hexane | Very Low | 0.10 |

| 9:1 Hexane:Ethyl Acetate | Low | 0.35 |

| 4:1 Hexane:Ethyl Acetate | Medium | 0.65 |

| 100% Ethyl Acetate | High | 0.90 |

Advanced Structural and Morphological Analysis

Beyond chromatographic techniques, a suite of advanced microscopic and diffraction methods is essential for a complete understanding of the structural and morphological properties of this compound, from its molecular conformation to the organization of its bulk or surface-adsorbed forms.

X-ray Diffraction (XRD) and Crystallography

X-ray Crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map and thereby determine the precise positions of atoms, bond lengths, and bond angles.

Principle and Application for this compound

To perform this analysis, a high-quality single crystal of this compound or a suitable derivative would be required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern of spots is recorded. The analysis of this pattern reveals the unit cell dimensions (the basic repeating unit of the crystal) and the space group symmetry. Further refinement yields a complete structural model.

For this compound, a key finding would be the exact conformation of the cyclopentyl ring, which is typically found in a non-planar 'envelope' or 'twist' conformation. The analysis would also confirm the C-S and S-H bond lengths and the C-S-H bond angle, providing fundamental data for molecular modeling and reactivity studies. While no specific crystal structure for this compound is publicly available, data from related cyclic sulfur compounds can serve as a reference.

Hypothetical Research Findings

A crystallographic analysis would provide precise geometric parameters. The data would be presented in a standardized format, as shown in the representative table below, which uses data from a related class of compounds for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P21/c | The symmetry elements within the unit cell. |

| a, b, c (Å) | 11.87, 6.56, 11.48 | The dimensions of the unit cell edges. |

| β (°) | 97.7 | The angle of the unit cell. |

| Volume (Å3) | 885.3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Electron Microscopy Techniques (SEM, TEM, EBSD)

Electron microscopy techniques use a beam of electrons to generate high-resolution images of a sample's microstructure and morphology.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of a material. An electron beam scans the surface, and the resulting secondary and backscattered electrons are collected to form an image. For this compound, SEM could be used to characterize the morphology of its crystalline powder, revealing information about crystal size, shape, and surface texture.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to image the internal structure of a sample. A high-energy electron beam is passed through an ultrathin sample, and the transmitted electrons are used to form an image. TEM could be used to visualize the internal structure of this compound nanocrystals or to analyze the packing and ordering within a self-assembled monolayer (SAM) prepared on a TEM grid.

Electron Backscatter Diffraction (EBSD): EBSD is a technique typically performed in an SEM that provides crystallographic information about the texture and grain orientation of a polycrystalline sample. While highly powerful for materials science, its application to a simple molecular solid like this compound would be limited unless analyzing the texture of a larger, consolidated sample.

| Technique | Primary Information Obtained | Application to this compound |

|---|---|---|

| SEM | Surface topography, morphology, particle size | Characterizing the shape and size distribution of crystals. |

| TEM | Internal structure, crystal lattice, defects | Imaging of nanocrystals; analysis of molecular packing in thin films. |

| EBSD | Crystallographic orientation, texture, grain boundaries | Analysis of preferred crystal orientation in a polycrystalline film. |

Scanning Probe Microscopy (SPM)

Scanning Probe Microscopy (SPM) encompasses a family of techniques that image surfaces at the atomic or molecular scale. The most prominent application for a molecule like this compound is in the study of self-assembled monolayers (SAMs) on a substrate, such as gold.

Atomic Force Microscopy (AFM): AFM uses a sharp tip on a cantilever to "feel" the surface topography. It can operate in various modes to measure not only height but also properties like friction and adhesion. In the context of a this compound SAM, AFM can be used to image the monolayer's surface, identify domains and defects, and measure the monolayer's thickness. Time-dependent AFM studies can even monitor the growth of the SAM in situ, revealing a process that often involves molecules first lying parallel to the surface before transitioning to a more ordered, standing-up orientation.

Scanning Tunneling Microscopy (STM): STM provides even higher resolution, capable of imaging individual molecules. It relies on a quantum tunneling current between a sharp metallic tip and a conductive sample. For a this compound SAM on a gold substrate, STM can reveal the molecular packing arrangement (e.g., the common (√3 × √3)R30° structure for alkanethiols on Au(111)), visualize domain boundaries, and identify point defects like missing molecules.

Hypothetical Research Findings

The formation of a this compound SAM on a gold surface would likely result in a densely packed, ordered monolayer. AFM would measure a monolayer height consistent with the length of the molecule in a tilted, standing orientation. STM would provide a visual picture of the molecular lattice, showing the packing of the cyclopentyl headgroups on the surface.

| Technique | Parameter Measured | Typical Finding for an Alkanethiol SAM |

|---|---|---|

| AFM | Monolayer Thickness | Corresponds to the length of the molecule, adjusted for tilt angle. |

| AFM | Surface Roughness | Atomically flat terraces with pits corresponding to gold vacancy islands. |

| STM | Molecular Packing | Ordered lattice, often hexagonal or pseudo-hexagonal. |

| STM | Defect Analysis | Identification of domain boundaries, vacancies, and step edges. |

Theoretical and Computational Chemistry Studies of Cyclopentylmethanethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic properties, and spectroscopic signatures.

Electronic Structure and Bonding Analysis